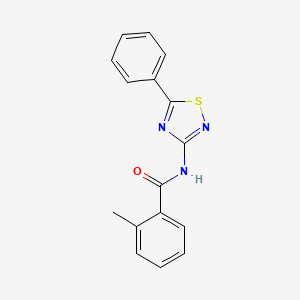

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60–80°C | Sulfoxide (mono-oxidation) or sulfone (di-oxidation) derivatives | Yields: 60–75% for sulfoxide |

| m-CPBA | Dichloromethane, 0°C to RT | Sulfone derivatives | Complete conversion in 4–6 hrs |

Mechanistic Insight :

Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (S=O) or sulfones (O=S=O). The electron-withdrawing nature of the thiadiazole ring facilitates this process.

Reduction Reactions

The thiadiazole ring can undergo reductive cleavage under harsh conditions:

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| LiAlH<sub>4</sub> | Dry THF, reflux | Cleavage to thioamide intermediates | Partial ring opening observed |

| H<sub>2</sub>/Raney Ni | Ethanol, 80–100°C, 50–100 atm | Amine derivatives via desulfurization | Low selectivity due to competing pathways |

Limitations : Reduction often leads to complex mixtures, necessitating careful optimization.

Nucleophilic Substitution

The C-3 and C-5 positions of the thiadiazole ring are susceptible to nucleophilic attack:

Example Reaction :

Reaction with benzylamine yields N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-methylbenzamide bearing a benzylamino substituent .

Hydrolysis Reactions

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

Application : Hydrolysis is critical for metabolite studies in pharmacological research .

Electrophilic Aromatic Substitution

The phenyl ring attached to the thiadiazole participates in electrophilic reactions:

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2–4 hrs | 3-Nitro-5-phenylthiadiazole derivative |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 50°C, 6–8 hrs | Sulfonic acid derivatives |

Regioselectivity : Substitution occurs preferentially at the para position of the phenyl ring due to steric hindrance from the thiadiazole .

Cross-Coupling Reactions

The thiadiazole core participates in palladium-catalyzed couplings:

Applications : These reactions enable the synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery .

Photochemical Reactions

UV irradiation induces dimerization or bond cleavage:

| Conditions | Product | Key Data |

|---|---|---|

| UV (254 nm), benzene | Cycloadducts or C–S bond cleavage products | Limited selectivity; requires inert atmosphere |

Biological Reactivity

In pharmacological contexts, the compound interacts with cellular targets via:

-

Hydrogen bonding : Between the benzamide carbonyl and enzyme active sites .

-

π-π stacking : Aromatic rings interact with hydrophobic pockets in proteins .

Anticancer Activity : Derivatives with sulfone groups (e.g., 2g in ) exhibit IC<sub>50</sub> values as low as 2.44 µM against LoVo colorectal cancer cells .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is C15H12N4OS, with a molecular weight of approximately 284.34 g/mol. The compound features a thiadiazole ring, which is known for its biological activity and versatility in chemical synthesis.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit activity against various bacteria and fungi. For instance:

- Case Study : A study reported that derivatives of thiadiazole showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. The incorporation of the thiadiazole ring into benzamide structures has been linked to reduced inflammation markers in vitro.

- Case Study : In a study focusing on inflammatory pathways, compounds similar to this compound were shown to inhibit the production of pro-inflammatory cytokines in cell cultures .

Pesticidal Activity

Research has highlighted the potential of thiadiazole derivatives as effective pesticides. The compound has been synthesized and tested for its insecticidal properties against various pests.

- Data Table: Insecticidal Activity

| Compound | Target Pest | Activity (mg/kg) | Reference |

|---|---|---|---|

| This compound | Nicotiana tabacum larvae | 50 | |

| N-(5-substituted phenyl)-thiadiazoles | Spodoptera frugiperda | 25 |

Synthesis and Derivatization

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields. The compound can also serve as a precursor for further derivatization to enhance its biological activity.

Synthetic Pathways

The synthetic pathway typically involves:

- Formation of the thiadiazole ring through cyclization reactions.

- Substitution reactions to introduce the methyl and phenyl groups.

- Amide bond formation to yield the final product.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA processes. This is due to the bioisosteric nature of the thiadiazole ring, which mimics the structure of pyrimidine, a component of nucleic acids .

Vergleich Mit ähnlichen Verbindungen

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can be compared with other thiadiazole derivatives, such as:

1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.

1,2,3-thiadiazole: Exhibits antifungal and anti-inflammatory properties.

1,2,4-thiadiazole: Similar to this compound, it has potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biologische Aktivität

2-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research.

The molecular formula of this compound is C16H13N3OS with a molecular weight of approximately 281.36 g/mol. Its structure features a thiadiazole ring, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating their potential as effective anticancer agents .

Antimicrobial Properties

Thiadiazole derivatives have also demonstrated promising antimicrobial activities. Research indicates that compounds within this class can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. The antimicrobial efficacy is often evaluated using standard methods such as the cup plate method at specific concentrations (e.g., 1 µg/mL) .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been explored in several studies. For example, compounds with similar structures have been tested in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. These studies reported protective effects against induced seizures, with some compounds showing efficacy comparable to established anticonvulsants like valproic acid .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiadiazole Ring : The reaction of appropriate thiosemicarbazides with carbon disulfide leads to the formation of the thiadiazole ring.

- Acylation : The resultant thiadiazole derivative is then acylated using benzoyl chloride to yield the final product.

- Characterization : The synthesized compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

2-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-7-5-6-10-13(11)14(20)17-16-18-15(21-19-16)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVUVAMIEXMICP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.